4-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Overview
Description
4-[3-(2,4-Dichlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique tricyclic structure with a combination of nitrogen, oxygen, and aromatic rings, making it intriguing for various scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione typically involves multiple steps, starting from readily available precursors. The key steps involve:
Formation of the Dichlorophenoxy Intermediate: Starting with 2,4-dichlorophenol and reacting it with appropriate nitrating agents to form the nitrophenyl derivative.
Cyclization: This intermediate undergoes a cyclization process with suitable reagents to form the oxa-azatricyclic core.
Final Assembly: The final steps involve coupling the cyclized intermediate with other reagents to form the complete compound.
Industrial Production Methods
Industrial production scales up the laboratory synthesis by optimizing reaction conditions, such as temperature, pressure, and solvent use, to enhance yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to streamline the synthesis process and ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: Exposure to strong oxidizing agents can modify the aromatic rings, potentially introducing new functional groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various nucleophiles can attack the aromatic rings, leading to substitution reactions that modify the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a metal catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Modified aromatic compounds with additional functional groups.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
4-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione has diverse applications in research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological pathways and its ability to interact with various enzymes and receptors.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, and DNA. Its unique structure allows it to fit into specific binding sites, modulating the activity of these biological molecules. The pathways involved could include signal transduction, gene expression, and metabolic regulation, depending on the context of its use.
Comparison with Similar Compounds
When compared with other similar compounds, 4-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione stands out due to its tricyclic structure and the presence of both nitrogen and oxygen heteroatoms. This structural uniqueness contributes to its distinct chemical and biological properties.
Similar Compounds
4-[3-(2,4-Dichlorophenoxy)-5-nitrophenyl]-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline
5-(2,4-Dichlorophenoxy)-1H-indole-2,3-dione
2,4-Dichlorophenoxyacetic acid
These compounds share some structural features but differ in their specific arrangements and functional groups, leading to variations in their properties and applications.
Hope this helps you dive deeper into the fascinating world of organic compounds!
Properties
IUPAC Name |
2-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O6/c21-9-1-2-14(13(22)5-9)29-12-7-10(6-11(8-12)24(27)28)23-19(25)17-15-3-4-16(30-15)18(17)20(23)26/h1-2,5-8,15-18H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREGPZMTQIRBRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC(=CC(=C4)OC5=C(C=C(C=C5)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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